molecular formula C10H12N2S B2929234 N-ethyl-4-methyl-1,3-benzothiazol-2-amine CAS No. 343856-76-8

N-ethyl-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2929234
CAS No.: 343856-76-8
M. Wt: 192.28
InChI Key: GZEPBFKXMZBPFQ-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-1,3-benzothiazol-2-amine: is a heterocyclic compound with the molecular formula C10H12N2S. It is a derivative of benzothiazole, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces reaction time and increases yield . Another approach involves the use of one-pot multicomponent reactions, which are efficient and environmentally friendly .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of condensation reactions with 2-aminobenzenethiol and various carbonyl compounds under mild conditions. The use of catalysts and solvents that are less harmful to the environment is also emphasized .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-methyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

Chemistry: N-ethyl-4-methyl-1,3-benzothiazol-2-amine is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these roles .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science .

Comparison with Similar Compounds

  • 4-methyl-1,3-benzothiazol-2-amine
  • N-ethylbenzothiazol-2-amine
  • N-methyl-4-methyl-1,3-benzothiazol-2-amine

Comparison: N-ethyl-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

N-ethyl-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-3-11-10-12-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPBFKXMZBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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